molecular formula C7H4N6 B12588413 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine CAS No. 639091-97-7

1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine

Cat. No.: B12588413
CAS No.: 639091-97-7
M. Wt: 172.15 g/mol
InChI Key: YXHWPMWOZOCBIX-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is a heterocyclic compound that features a fused ring system composed of imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine typically involves the reaction of 2,3-diaminophenazine with different 1,2-diketones. This reaction can be carried out under various conditions, including the use of acetic anhydride and formic acid . The nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with reagents such as propanol, morpholine, and potassium thiocyanate can yield various derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit metalloenzymes and interfere with cellular processes by binding to DNA or proteins . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 1H-Imidazo[4,5-b]phenazine
  • Pyrazino[2,3-b]phenazine
  • Imidazo[1,2-a]pyrazine

Comparison: 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and a broader range of biological activities .

Properties

CAS No.

639091-97-7

Molecular Formula

C7H4N6

Molecular Weight

172.15 g/mol

IUPAC Name

2,4,6,8,10,13-hexazatricyclo[7.4.0.03,7]trideca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C7H4N6/c1-2-9-5-4(8-1)12-6-7(13-5)11-3-10-6/h1-3H,(H,8,9,10,11,12,13)

InChI Key

YXHWPMWOZOCBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=NC3=NC=NC3=N2)N1

Origin of Product

United States

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